molecular formula C17H16F3NO6S2 B4056288 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate

Cat. No.: B4056288
M. Wt: 451.4 g/mol
InChI Key: BFQNGEMEXPZHMB-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, and thiophenylsulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate typically involves multiple steps. One common approach is to start with the preparation of the core structure, followed by the introduction of the trifluoromethyl group and the thiophenylsulfonylamino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often emphasizes efficiency and scalability, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophenylsulfonylamino group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate stands out due to its combination of functional groups, which confer unique chemical and biological properties The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophenylsulfonylamino group provides additional sites for interaction with biological targets

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S2/c1-9(2)27-16(24)14(15(23)17(18,19)20)11-8-10(5-6-12(11)22)21-29(25,26)13-4-3-7-28-13/h3-9,14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNGEMEXPZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Reactant of Route 3
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Reactant of Route 4
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Reactant of Route 5
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate
Reactant of Route 6
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate

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